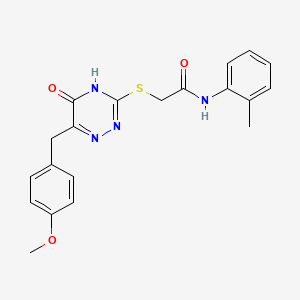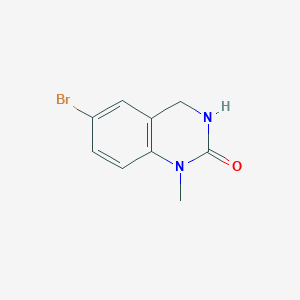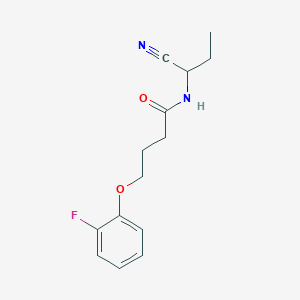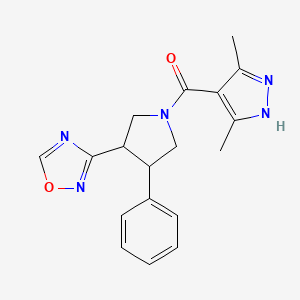![molecular formula C18H16N2O4S2 B2627602 ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid CAS No. 931694-78-9](/img/structure/B2627602.png)
({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid: is a complex organic compound featuring a sulfonyl group, an imidazole ring, and a sulfanyl-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the phenyl group. The final step involves the attachment of the sulfanyl-acetic acid moiety under controlled conditions, often using reagents like thionyl chloride and acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its imidazole ring is known to interact with metal ions in enzyme active sites, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, inhibiting the activity of metalloenzymes. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, further enhancing its inhibitory effects. These interactions disrupt the normal function of the target enzymes, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)propionic acid
- ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)butyric acid
Comparison: Compared to its analogs, ({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid has a shorter carbon chain in the sulfanyl-acetic acid moiety, which may affect its solubility and reactivity. Its unique combination of functional groups makes it more versatile in chemical reactions and potentially more effective in biological applications.
Propriétés
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(21)22)19-16(20-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQRDZDZZLPOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2627520.png)
![3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2627524.png)

![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)

![3-[(adamantan-1-yl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2627533.png)
![1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2627534.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2627535.png)
![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)
![ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

![5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2627540.png)


